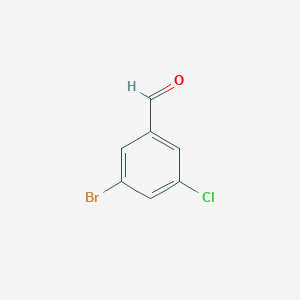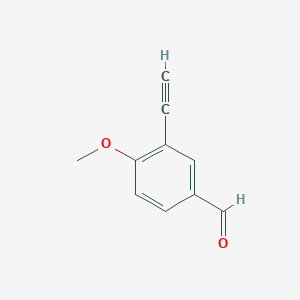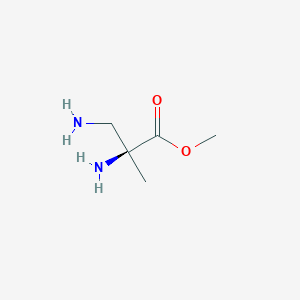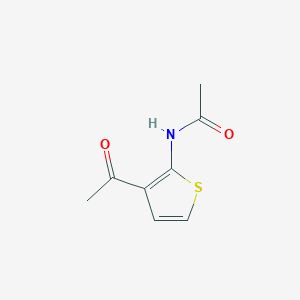
3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester is an organic compound that is widely used in scientific research applications. It is a cyclic amino acid derivative that is commonly used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various metabolic pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester are not well documented. However, it is believed to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester in lab experiments include its high purity and availability. However, its limited solubility in water can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the use of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on its anti-inflammatory and analgesic properties. Another potential direction is the use of the compound in the development of new organic materials. Additionally, the compound could be used in the development of new catalysts for various chemical reactions.
Méthodes De Synthèse
The synthesis of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester can be achieved through various methods. One of the most commonly used methods is the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct. The adduct is then reacted with ammonia to form the amino acid derivative.
Applications De Recherche Scientifique
3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester is used in various scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
188177-96-0 |
|---|---|
Nom du produit |
3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester |
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.2 g/mol |
Nom IUPAC |
methyl 1-acetamidocyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-7(11)10-9(8(12)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3,(H,10,11) |
Clé InChI |
LIQRVUXARZINIR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CC=CC1)C(=O)OC |
SMILES canonique |
CC(=O)NC1(CC=CC1)C(=O)OC |
Synonymes |
3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



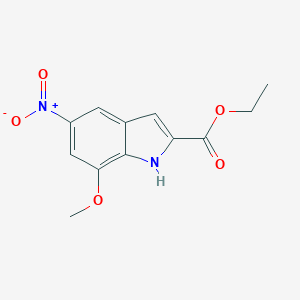
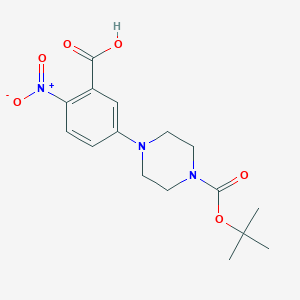
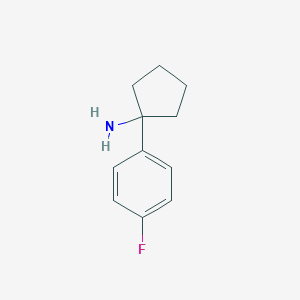
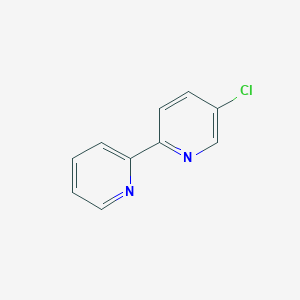
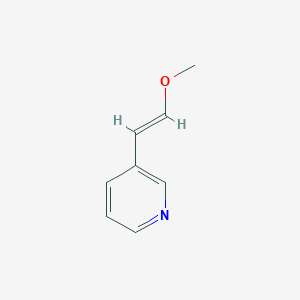
![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)
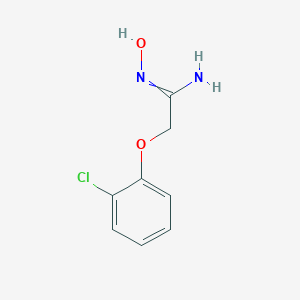
![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)

